molecular formula C7H12N2O2 B11919502 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one

8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one

Cat. No.: B11919502
M. Wt: 156.18 g/mol
InChI Key: VFIBGIWRGCNOBH-UHFFFAOYSA-N
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Description

8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the imidazo[1,2-a]pyridine scaffold with various functional groups. Common reagents used in these reactions include aldehydes, amines, and isocyanides. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ significantly from other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

8a-hydroxy-1,2,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-3-one

InChI

InChI=1S/C7H12N2O2/c10-6-5-8-7(11)3-1-2-4-9(6)7/h8,11H,1-5H2

InChI Key

VFIBGIWRGCNOBH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)CNC2(C1)O

Origin of Product

United States

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